molecular formula C18H18N2O3S2 B2450399 3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396860-50-6

3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2450399
CAS No.: 1396860-50-6
M. Wt: 374.47
InChI Key: NEBAZAPDTLWLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a thiazole ring, a phenyl ring, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might participate in reactions with acids or bases, and the thiazole ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could make it more polar and potentially more soluble in water .

Scientific Research Applications

  • Inhibitors of Kynurenine 3-Hydroxylase : Benzenesulfonamide derivatives, including those structurally similar to the compound , have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is significant in neurodegenerative diseases. High-affinity inhibitors of this enzyme have been studied for their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Photodynamic Therapy for Cancer Treatment : Certain benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment modality for cancer. These compounds have shown promising properties as photosensitizers, crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

  • Potential PET Radioligands : Studies have been conducted on benzenesulfonamide derivatives as potential PET (Positron Emission Tomography) radioligands. These compounds are synthesized and evaluated for their selectivity and efficacy, which is crucial for imaging and diagnostic purposes in medical settings (Gao et al., 2014).

  • COX-2 Inhibitors for Rheumatoid Arthritis and Pain : Research into benzenesulfonamide derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are significant in the treatment of conditions like rheumatoid arthritis and acute pain. Their selectivity improves therapeutic outcomes while minimizing side effects (Hashimoto et al., 2002).

  • Anticancer Agents : Various benzenesulfonamide derivatives have been synthesized and tested for their anticancer activities. These compounds have shown potential as inhibitors of certain enzymes and cell proliferation, which is fundamental in the development of new anticancer drugs (Gul et al., 2016).

  • Antibacterial Agents and Enzyme Inhibitors : Some benzenesulfonamide derivatives have been identified as potent antibacterial agents and moderate enzyme inhibitors. These findings are valuable in the development of new antibacterial therapies (Abbasi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for its antibacterial properties, it might work by inhibiting a specific enzyme in the bacterial cells .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied further to better understand its reactivity, mechanism of action, and potential uses .

Properties

IUPAC Name

3-methoxy-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-13-17(24-18(20-13)14-7-4-3-5-8-14)12-19-25(21,22)16-10-6-9-15(11-16)23-2/h3-11,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBAZAPDTLWLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.